molecular formula C62H66Cl2N2P2Ru B3424696 Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) CAS No. 364795-64-2

Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No. B3424696
CAS RN: 364795-64-2
M. Wt: 1073.1 g/mol
InChI Key: RNYWYINSJUUIIP-ODQAEMFESA-L
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Description

Molecular Structure Analysis

The molecular structure of this complex would be determined by the coordination geometry of the ruthenium center and the spatial arrangement of the ligands. Typically, ruthenium complexes with phosphine and diamine ligands adopt an octahedral geometry .


Chemical Reactions Analysis

Ruthenium complexes are often involved in catalytic reactions, including hydrogenation and transfer hydrogenation reactions . The specific reactions that this complex can participate in would depend on the properties of the ligands and the oxidation state of the ruthenium center.


Physical And Chemical Properties Analysis

The physical and chemical properties of this complex would be influenced by the properties of the ligands and the oxidation state of the ruthenium center. For example, the solubility of the complex could be influenced by the polarity of the ligands .

Scientific Research Applications

Asymmetric Hydrogenation

This ruthenium complex plays a crucial role in asymmetric hydrogenation, a process vital for producing chiral molecules. For instance, it has been applied in the enantioselective hydrogenation of β-keto-enamines, facilitating access to γ-secondary amino alcohols with high yields and excellent enantioselectivities. These amino alcohols are essential for pharmaceuticals and natural product synthesis, demonstrating the complex's utility in creating valuable chiral building blocks (Geng et al., 2011).

Cyclopropanation Reactions

The compound also finds application in asymmetric cyclopropanation reactions. The dichloro complexes derived from similar ruthenium(II) catalysts exhibit selectivity in cyclopropanating styrenes, albeit with varying yields. This selectivity is crucial for producing compounds with specific configurations, important in drug development and materials science (Bonaccorsi et al., 2006).

cis–trans Isomerism Studies

The study of mixed-ligand azoimine-diphosphine ruthenium complexes reveals insights into cis–trans isomerism. This research provides foundational knowledge on the geometrical configurations of ruthenium complexes, which is critical for understanding their reactivity and applications in catalysis (Al-Noaimi et al., 2012).

Photoluminescence Studies

Additionally, ruthenium complexes incorporating diphosphine ligands have been studied for their photoluminescent properties. Such studies contribute to the development of new materials for optical and electronic applications, showcasing the compound's versatility beyond catalysis (Kunkely & Vogler, 2002).

Catalytic Activity in Organic Synthesis

Ruthenium(II) complexes derived from similar chiral diphosphine ligands are catalysts for the hydrogenation of ketones, offering a route to produce alcohols with high yields and enantiomeric excesses. This catalytic activity is pivotal in synthesizing optically active alcohols, a key step in the production of active pharmaceutical ingredients (Doherty et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific reaction that the complex is catalyzing. In general, ruthenium complexes can facilitate reactions by coordinating to substrates, facilitating bond-breaking and bond-forming processes .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this complex. It’s important to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .

Future Directions

Future research could explore the catalytic potential of this complex, including its use in new reactions or its optimization for existing reactions. Additionally, studies could investigate the influence of modifying the ligands on the reactivity of the complex .

properties

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50P2.C14H16N2.2ClH.Ru/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYWYINSJUUIIP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H66Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

CAS RN

364795-64-2
Record name Dichloro[(S)-(+)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 2
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 3
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 4
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 5
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 6
Reactant of Route 6
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

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